2-(3-Nitrophenyl)pyridine
Overview
Description
2-(3-Nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It consists of a pyridine ring substituted with a nitrophenyl group at the second position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Nitrophenylpyridines have been reported to display fungicidal properties . The interaction of the compound with its targets likely results in changes that inhibit the growth or proliferation of fungi .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a variety of biochemical pathways . For instance, they can affect pathways related to antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Nitrophenylpyridines have been reported to display fungicidal properties , suggesting that the compound may inhibit the growth or proliferation of fungi at the molecular and cellular levels.
Action Environment
It’s worth noting that the reaction of pyridine and substituted pyridines with n2o5 in an organic solvent gives the n-nitropyridinium ion . This suggests that the compound’s action could potentially be influenced by the presence of certain solvents in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include ammonia (NH3) and various amines.
Major Products Formed:
Reduction: 2-(3-Aminophenyl)pyridine
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the phenyl group.
2-(4-Nitrophenyl)pyridine: Similar but with the nitro group at the 4-position of the phenyl ring.
2-(2-Nitrophenyl)pyridine: Similar but with the nitro group at the 2-position of the phenyl ring.
Uniqueness: 2-(3-Nitrophenyl)pyridine is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of the nitro group at the 3-position allows for specific interactions and reactions that are not possible with other isomers.
Properties
IUPAC Name |
2-(3-nitrophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEKHNZMCAMZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332675 | |
Record name | 2-(3-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4253-79-6 | |
Record name | 2-(3-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-NITROPHENYL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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